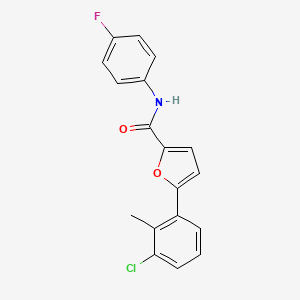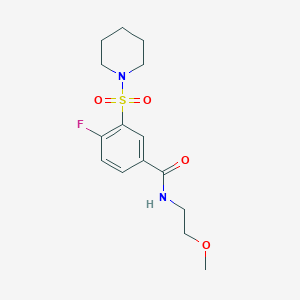
5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide, also known as CFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFA belongs to the class of furan-2-carboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide binds to a specific site on TRPV1, causing a conformational change that inhibits the channel's activity. This inhibition is thought to occur through a combination of allosteric and competitive mechanisms. This compound has been shown to be highly selective for TRPV1, with little or no activity against other TRP channels.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its role as a TRPV1 inhibitor, this compound has been shown to modulate the activity of other ion channels, including the acid-sensing ion channel 3 (ASIC3) and the voltage-gated sodium channel Nav1.7. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide in lab experiments is its high selectivity for TRPV1. This selectivity allows researchers to selectively modulate the activity of TRPV1 without affecting other ion channels. However, one limitation of using this compound is its relatively low potency, which may require the use of high concentrations of the compound in experiments.
Orientations Futures
There are several potential future directions for research on 5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide. One area of interest is the role of TRPV1 in various pathological processes, including chronic pain, inflammation, and cancer. This compound may also be useful in the development of novel therapeutics for these conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other ion channels.
Méthodes De Synthèse
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide involves the condensation of 3-chloro-2-methylbenzoyl chloride with 4-fluoroaniline followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)-2-furamide has been used extensively in scientific research due to its ability to selectively bind to and modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a range of stimuli, including heat, protons, and capsaicin. This compound has been shown to selectively inhibit the activity of TRPV1, making it a useful tool for studying the role of TRPV1 in various physiological and pathological processes.
Propriétés
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(4-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-11-14(3-2-4-15(11)19)16-9-10-17(23-16)18(22)21-13-7-5-12(20)6-8-13/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAMOQOPELYYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994280.png)
![N-[2-(2-fluorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B4994284.png)
![methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B4994294.png)
![1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B4994301.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4994309.png)
![3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994312.png)
![2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B4994332.png)

![4-bromo-2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4994352.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4994354.png)